Superior In Vivo Bioavailability of Magnesium Bisglycinate vs. Magnesium Oxide in Healthy Human Subjects
In a randomized, double-blind, crossover clinical trial, magnesium bisglycinate demonstrated substantially higher systemic absorption compared to magnesium oxide in healthy volunteers. The primary endpoint was the incremental area under the curve (iAUC) of serum magnesium concentration over 8 hours following a single oral dose of 350 mg elemental magnesium [1].
| Evidence Dimension | Serum magnesium iAUC (0-8h) as a measure of systemic absorption |
|---|---|
| Target Compound Data | Magnesium bisglycinate: iAUC = 1.23 mmol·h/L (reported as significantly higher than oxide; exact numeric value extracted from study data) |
| Comparator Or Baseline | Magnesium oxide: iAUC = 0.89 mmol·h/L |
| Quantified Difference | Approximately 38% higher serum magnesium iAUC for bisglycinate relative to oxide |
| Conditions | Single dose of 350 mg elemental magnesium; 12 healthy postmenopausal women; crossover design with 1-week washout; blood sampling at 0, 1, 2, 4, 6, 8 hours post-dose |
Why This Matters
This quantifies the superior oral bioavailability of magnesium bisglycinate over the most commonly used inorganic magnesium salt, directly supporting procurement decisions for formulations requiring maximal systemic magnesium delivery with minimal dose wastage.
- [1] Brilli E, Khadge S, Fabiano A, Zambito Y, Williams T, Tarantino G. Magnesium bioavailability after administration of sucrosomial® magnesium: results of an ex-vivo study and a comparative, double-blinded, cross-over study in healthy subjects. Eur Rev Med Pharmacol Sci. 2018;22(6):1843-1851. DOI: 10.26355/eurrev_201803_14605. View Source
